(S)-3-Hydroxypiperidine hydrochloride

Catalog No.
S735348
CAS No.
475058-41-4
M.F
C5H12ClNO
M. Wt
137.61 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Hydroxypiperidine hydrochloride

CAS Number

475058-41-4

Product Name

(S)-3-Hydroxypiperidine hydrochloride

IUPAC Name

(3S)-piperidin-3-ol;hydrochloride

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

InChI

InChI=1S/C5H11NO.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H/t5-;/m0./s1

InChI Key

VLECDMDGMKPUSK-JEDNCBNOSA-N

SMILES

C1CC(CNC1)O.Cl

Synonyms

(3S)-3-Piperidinol Hydrochloride; (S)-Piperidin-3-ol Hydrochloride

Canonical SMILES

C1CC(CNC1)O.Cl

Isomeric SMILES

C1C[C@@H](CNC1)O.Cl

Organic Synthesis:

(S)-3-Hydroxypiperidine hydrochloride serves as a chiral building block in organic synthesis. Its chiral center (the carbon atom bonded to the hydroxyl group) allows for the creation of enantiopure (optically pure) molecules, crucial for developing drugs and other pharmaceuticals. The specific stereochemistry of a molecule can significantly impact its biological activity and potential side effects.

Medicinal Chemistry:

(S)-3-Hydroxypiperidine hydrochloride is a valuable precursor for synthesizing various pharmaceutically active compounds. These include:

  • Antidepressants: Studies suggest potential for (S)-3-hydroxypiperidine derivatives to act as selective serotonin reuptake inhibitors (SSRIs), a class of commonly prescribed antidepressants.
  • Anticonvulsants: Research indicates that specific derivatives of (S)-3-hydroxypiperidine might possess anticonvulsant properties, offering potential for treating epilepsy and other seizure disorders.
  • Other Therapeutic Applications: Ongoing research explores the potential use of (S)-3-hydroxypiperidine derivatives in managing various conditions, including Parkinson's disease, Alzheimer's disease, and certain types of cancer.

Chemical and Biological Research:

Beyond its role in organic synthesis and medicinal chemistry, (S)-3-hydroxypiperidine hydrochloride finds applications in various other areas of scientific research:

  • Catalysis: Studies explore using (S)-3-hydroxypiperidine derivatives as chiral catalysts in various chemical reactions, enabling the development of more efficient and selective processes.
  • Material Science: Research investigates the potential use of (S)-3-hydroxypiperidine derivatives in developing novel materials with unique properties, such as polymers with specific functionalities.

(S)-3-Hydroxypiperidine hydrochloride is a chemical compound with the molecular formula C5_5H12_{12}ClNO and a molecular weight of approximately 137.61 g/mol. This compound is a chiral piperidine derivative, characterized by the presence of a hydroxyl group at the 3-position of the piperidine ring. It is typically encountered as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various applications in research and industry. The compound is known to cause skin and eye irritation, necessitating proper handling precautions .

Due to its nucleophilic nature. It can undergo:

  • Alkylation Reactions: The hydroxyl group can act as a nucleophile, allowing for alkylation with various electrophiles.
  • Acylation Reactions: The compound can react with acyl chlorides to form amides.
  • Condensation Reactions: It can condense with carbonyl compounds to yield products such as imines or amines.

These reactions are significant for synthesizing more complex organic molecules .

Research indicates that (S)-3-Hydroxypiperidine hydrochloride exhibits various biological activities, primarily due to its structural similarity to neurotransmitters and its ability to interact with biological receptors. Some notable activities include:

  • Antidepressant Effects: It has been studied for its potential role in modulating neurotransmitter systems, particularly in relation to mood disorders.
  • Antinociceptive Properties: Preliminary studies suggest it may have pain-relieving effects, making it a candidate for further pharmacological exploration.
  • Neuroprotective Effects: There is emerging evidence suggesting that it may protect neurons from damage, although more research is needed to fully understand this activity .

The synthesis of (S)-3-Hydroxypiperidine hydrochloride can be achieved through several methods:

  • Reduction of 3-Piperidone: This method involves the reduction of 3-piperidone using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Hydroxylation of Piperidine: Piperidine can be hydroxylated using oxidizing agents such as hydrogen peroxide in the presence of catalysts.
  • Chiral Resolution: Enantiomeric separation techniques can be employed to isolate the (S)-enantiomer from racemic mixtures using chiral chromatography or enzymatic methods.

These synthesis routes highlight the compound's versatility and accessibility for research purposes .

(S)-3-Hydroxypiperidine hydrochloride has diverse applications across various fields:

  • Pharmaceuticals: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients due to its biological activity.
  • Chemical Research: The compound serves as a reagent in organic synthesis, particularly in creating more complex nitrogen-containing compounds.
  • Material Science: It may also find applications in developing new materials where piperidine derivatives are beneficial .

Interaction studies involving (S)-3-Hydroxypiperidine hydrochloride focus on its binding affinity and activity at various receptors:

  • Dopamine Receptors: Research has indicated potential interactions with dopamine receptors, which could explain its antidepressant effects.
  • Serotonin Receptors: Studies suggest it may influence serotonin pathways, further implicating its role in mood regulation.
  • Opioid Receptors: Preliminary data suggest possible interactions with opioid receptors, highlighting its potential analgesic properties.

These studies are crucial for understanding the full pharmacological profile of the compound .

Several compounds share structural similarities with (S)-3-Hydroxypiperidine hydrochloride. Here’s a comparison highlighting their uniqueness:

Compound NameStructure SimilarityBiological ActivityUnique Features
3-PiperidoneYesAntidepressantKetone functional group
4-HydroxypiperidineYesAntinociceptiveHydroxyl group at position 4
(R)-3-HydroxypiperidineYesNeuroprotectiveDifferent stereochemistry
2-HydroxypiperidineYesLimited studiesHydroxyl group at position 2

(S)-3-Hydroxypiperidine hydrochloride stands out due to its specific stereochemistry and associated biological activities, making it a valuable compound for further research and application in medicinal chemistry .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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